molecular formula C8H7IO3 B1347323 Methyl 5-iodosalicylate CAS No. 4068-75-1

Methyl 5-iodosalicylate

Cat. No.: B1347323
CAS No.: 4068-75-1
M. Wt: 278.04 g/mol
InChI Key: NRSWJTRJHPRZMH-UHFFFAOYSA-N
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Description

Methyl 5-iodosalicylate is an organic compound with the chemical formula C8H7IO3. It is a derivative of salicylic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-iodosalicylate can be synthesized through the iodination of methyl salicylateThe reaction conditions typically include the use of iodine (I2) and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodosalicylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-iodosalicylate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 5-iodosalicylate can be compared with other similar compounds, such as:

    Methyl 5-bromosalicylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 5-chlorosalicylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 5-fluorosalicylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in this compound imparts unique properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These differences make this compound particularly useful in specific chemical and biological applications .

Properties

IUPAC Name

methyl 2-hydroxy-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSWJTRJHPRZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290099
Record name Methyl 5-iodosalicylate
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Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4068-75-1
Record name Methyl 5-iodosalicylate
Source CAS Common Chemistry
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Record name NSC 66548
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Record name Methyl 5-iodosalicylate
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Record name Methyl 5-iodosalicylate
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Record name Benzoic acid, 2-hydroxy-5-iodo-, methyl ester
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Synthesis routes and methods

Procedure details

5-Iodosalicylic acid (Aldrich Chemical Company, Milwaukee, Wis.) is converted to the methyl ester by reaction with methanol, trimethyl orthoformate and sulfuric acid. The 5-iodosalicylic acid methyl ester thus obtained is reacted with (trimethylsilyl)acetylene (Aldrich Chemical Company, Milwaukee, Wis.) in the presence of palladium. The trimethylsilyl group is removed and two equivalents of the resultant 5-acetylenylsalicylic acid methyl ester is reacted with 4,4'-dibromobiphenyl (Aldrich Chemical Company, Milwaukee, Wis.) in the presence of palladium as above. The resultant alkynyl analogue of Chrysamine G, 4,4'-bis(3-methoxycarbonyl-4-hydroxyphenylacetylenyl)-biphenyl is prepared by hydrolysis of the ester as described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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